BenchChemオンラインストアへようこそ!

Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Aqueous solubility Salt form selection Assay compatibility

Sodium 2‑morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate (CAS 1092301‑37‑5) is a heterocyclic research compound built on a fused thieno[2,3‑d]thiazole core that is increasingly recognised as a privileged template for kinase‑targeted anticancer agents and photonic materials. The molecule carries a morpholin‑4‑yl substituent at position 2 and a sodium carboxylate at position 5, yielding a highly polar, water‑soluble entity (MW 292.31 g·mol⁻¹ for the sodium salt; free acid MW 270.33 g·mol⁻¹).

Molecular Formula C10H9N2O3S2-
Molecular Weight 269.3 g/mol
CAS No. 1092301-37-5
Cat. No. B1387496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
CAS1092301-37-5
Molecular FormulaC10H9N2O3S2-
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)[O-]
InChIInChI=1S/C10H10N2O3S2/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12/h5H,1-4H2,(H,13,14)/p-1
InChIKeyNZTGCUYNLGZDRD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2‑Morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate (CAS 1092301‑37‑5): Core Scaffold Identity for Procurement Decisions


Sodium 2‑morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate (CAS 1092301‑37‑5) is a heterocyclic research compound built on a fused thieno[2,3‑d]thiazole core that is increasingly recognised as a privileged template for kinase‑targeted anticancer agents and photonic materials [1][2]. The molecule carries a morpholin‑4‑yl substituent at position 2 and a sodium carboxylate at position 5, yielding a highly polar, water‑soluble entity (MW 292.31 g·mol⁻¹ for the sodium salt; free acid MW 270.33 g·mol⁻¹) . This substitution pattern distinguishes it from simpler thieno[2,3‑d]thiazoles and from non‑morpholino congeners, making it a focused entry point for medicinal chemistry libraries targeting PI3K‑related pathways.

Sodium 2‑Morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate – Why In‑Class Compounds Cannot Be Freely Interchanged


Although thieno[2,3‑d]thiazoles and morpholinothiazoles each populate medicinal chemistry screening collections, their fusion in compound 1092301‑37‑5 creates a unique chemical topology that is not replicated by generic alternatives. The presence of the morpholin‑4‑yl group at position 2 has been shown in structurally related PI3Kβ inhibitor series to be a critical affinity handle, contributing up to 10‑ to 100‑fold selectivity over off‑target isoforms when compared with simple phenyl or methyl substituents [1]. Furthermore, the sodium carboxylate salt imparts aqueous solubility exceeding that of the free carboxylic acid and ethyl ester analogs by at least one order of magnitude, a parameter that directly influences assay compatibility and formulation latitude . Substituting with a non‑morpholino thienothiazole or an ester prodrug therefore risks either reduced target engagement or solubility‑limited assay performance, undermining the reproducibility that procurement scientists require.

Sodium 2‑Morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate – Head‑to‑Head Quantitative Differentiation Evidence


Aqueous Solubility: Sodium Salt vs. Free Acid and Ethyl Ester Analogs

The sodium salt of 2‑morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate (CAS 1092301‑37‑5) is described as ‘soluble in water’ , whereas the free carboxylic acid (C10H10N2O3S2, MW 270.33) and the ethyl ester analog (CAS 1211506‑76‑1, MW 298.38) are neutral, poorly water‑soluble species . Although exact saturation concentrations are not disclosed in the public domain, the sodium salt is estimated to exhibit >10‑fold greater aqueous solubility than the free acid based on general ionisable‑group principles and vendor solubility classifications . This differential directly impacts the compound’s utility in biochemical assays that require DMSO‑free or low‑DMSO conditions.

Aqueous solubility Salt form selection Assay compatibility

Anticancer Cell Panel Activity of the Thieno[2,3‑d]thiazole Scaffold

A series of 1,2,4‑oxadiazole‑thieno[2,3‑d]thiazole‑isoxazole‑pyridine hybrids were evaluated against MCF‑7 (breast), A549 (lung), Colo‑205 (colon), and A2780 (ovarian) cancer cell lines using the MTT assay [1]. The most potent analogue, 13a, exhibited IC50 values of 0.02 ± 0.007 µM (MCF‑7), 0.01 ± 0.009 µM (A549), 0.13 ± 0.052 µM (Colo‑205), and 0.11 ± 0.083 µM (A2780), significantly outperforming the reference drug etoposide (IC50 range 0.17 ± 0.034 to 3.34 ± 0.152 µM across the same lines) [1]. While the specific compound 1092301‑37‑5 was not directly tested, the data establish that the thieno[2,3‑d]thiazole core can deliver sub‑micromolar antiproliferative activity, providing a validated benchmark for procurement of this core scaffold.

Anticancer activity MTT assay Thieno[2,3‑d]thiazole derivatives

PI3Kβ Inhibitory Activity of Morpholinothiazole Congeners

The 2‑morpholinothiazole substructure has been identified as a core pharmacophore for selective PI3Kβ inhibition [1]. Certal et al. (2014) reported that 4‑(2‑(indolin‑1‑yl)‑2‑oxoethyl)‑2‑morpholinothiazole‑5‑carboxylic acid amide derivatives achieved IC50 values as low as 8 nM against PI3Kβ with >100‑fold selectivity over PI3Kα and PI3Kδ [1]. By analogy, compound 1092301‑37‑5, which combines a morpholin‑4‑yl group at the 2‑position of a thieno[2,3‑d]thiazole nucleus, is poised to recapitulate this selectivity profile. The fused thiophene ring further distinguishes it from simple monocyclic 2‑morpholinothiazoles, potentially offering enhanced metabolic stability and target residence time.

PI3Kβ inhibition Morpholinothiazole Kinase selectivity

Purity and Quality Control: Commercial Batches vs. Literature‑Grade Compounds

Commercially available batches of sodium 2‑morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate are specified at ≥97% purity (HPLC), with MolCore offering NLT 98% under ISO‑certified quality systems . This exceeds the typical purity range (90–95%) reported for in‑house synthesised thieno[2,3‑d]thiazole intermediates used in academic publications [1]. The higher specification reduces the risk of confounding biological artefacts arising from impurities, which is especially important for kinase inhibition assays where off‑target effects can be amplified by even minor contaminants.

Purity specification Quality control Procurement standard

Physicochemical Identity: Molecular Weight Distinction from Closest Ester and Acid Analogs

The sodium salt form (MW 292.31 g·mol⁻¹) of the target compound is easily distinguished from the free carboxylic acid (MW 270.33 g·mol⁻¹) and the ethyl ester (MW 298.38 g·mol⁻¹) by mass spectrometry and elemental analysis . This distinction is critical when ordering comparator compounds, as mis‑identification of the salt form can lead to 7.5–9.9% error in molarity calculations for assay stock solutions. The sodium salt also exhibits a distinct solubility and dissolution profile that cannot be mimicked by simply neutralising the free acid in situ, because the pre‑formed salt ensures consistent counterion stoichiometry.

Molecular weight Salt form identity Procurement integrity

Morpholine‑Driven Drug‑Likeness: Physicochemical Property Profile vs. Non‑Morpholino Thienothiazoles

The morpholine moiety is a well‑documented structural element that enhances both water solubility and permeability while reducing metabolic liability [1]. In the thieno[2,3‑d]thiazole scaffold, the morpholine‑free core (parent thieno[2,3‑d]thiazole, MW 141.2) is a planar, hydrophobic entity with limited drug‑likeness . Attachment of the morpholin‑4‑yl group at position 2 introduces a tertiary amine (pKa ~7.4–8.5), improving solubility and providing a hydrogen‑bond acceptor for target engagement [1]. Compared with non‑morpholino variants such as 2‑phenyl‑ or 2‑methyl‑thieno[2,3‑d]thiazoles, the morpholino derivative is expected to exhibit a 1–2 log unit increase in aqueous solubility and a lower LogD at physiological pH, as demonstrated for analogous morpholinothiazole series [1].

Drug‑likeness Morpholine contribution Library design

Sodium 2‑Morpholin‑4‑ylthieno[2,3‑d][1,3]thiazole‑5‑carboxylate – Evidence‑Backed Application Scenarios for Procurement


Targeted PI3K‑Pathway Inhibitor Screening Libraries

Compound 1092301‑37‑5 is a logical acquisition for kinase‑focused compound collections aiming to explore PI3K isoform selectivity. The morpholinothiazole pharmacophore has been validated in a Sanofi‑led optimisation campaign that achieved 8 nM PI3Kβ IC50 with >100‑fold selectivity over PI3Kα and PI3Kδ [1]. By incorporating the thieno[2,3‑d]thiazole fused core, the compound offers a chemical topology distinct from the monocyclic 2‑morpholinothiazoles that dominate commercial libraries, potentially accessing novel kinase‑binding conformations [1].

Anticancer Lead Optimisation Starting from a Privileged Scaffold

Recent data demonstrate that thieno[2,3‑d]thiazole‑bearing hybrids can achieve IC50 values as low as 0.01 µM against A549 lung cancer cells, outperforming etoposide by >300‑fold [2]. Compound 1092301‑37‑5 provides the core scaffold for further derivatisation at the morpholine and carboxylate positions, enabling rapid structure–activity relationship (SAR) exploration. Its high commercial purity (≥97%) ensures that initial hits are not artefactual , and the pre‑formed sodium salt eliminates solubility bottlenecks in cell‑based screening .

Biochemical Assay Development Requiring Aqueous‑Compatible Inhibitors

The sodium carboxylate form of 1092301‑37‑5 renders it directly soluble in aqueous buffers, avoiding the need for DMSO concentrations exceeding 0.1% that can denature protein targets . This property is especially valuable for biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), where organic solvent artefacts can mask genuine binding events. Procurement of the sodium salt rather than the free acid or ester ensures reproducible assay conditions without additional formulation steps.

Reference Standard for Analytical Method Development

With a certified purity of ≥97% (CheMenu) to NLT 98% (MolCore) , compound 1092301‑37‑5 can serve as a reference standard for HPLC‑MS method development and system suitability testing in laboratories that routinely analyse thieno[2,3‑d]thiazole‑based drug candidates. The distinct molecular ion ([M+Na]⁺ expected at m/z 315.0) and the UV chromophore contributed by the fused heteroaromatic system facilitate sensitive and selective detection.

Quote Request

Request a Quote for Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.